Nifurmerone
Overview
Description
Nifurmerone is a chemical compound with the molecular formula C6H4ClNO4 . Its molecular weight is 189.55 g/mol .
Molecular Structure Analysis
Nifurmerone’s molecular structure can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals . The molecular structure of Nifurmerone includes an exact mass of 188.9828853 g/mol .
Physical And Chemical Properties Analysis
Nifurmerone has a molecular weight of 189.55 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . Its physical and chemical properties can be analyzed using various techniques relevant in high-throughput biomaterials research .
Scientific Research Applications
Nitrofurazone and Nitric Oxide Donors
Nitrofurazone, a well-researched antibacterial drug, has been utilized in scientific studies for its potential applications beyond its traditional use as an antimicrobial agent. Notably, a study explored the photosensitization of fluorofuroxans, compounds related to nitrofurazone, for the development of switchable nitric oxide (NO) donors. These donors are designed to release NO under controlled conditions, offering medicinal benefits. The research highlighted the use of photosensitizers to enable the isomerization of fluorofuroxan using visible light, marking a significant advancement in the field of medicinal chemistry and drug development (Seymour et al., 2017).
Nitrofurazone and Carcinogenesis
In another significant study, the mechanisms underlying the carcinogenic effects of nitrofurazone were investigated. Nitrofurazone, primarily used in veterinary medicine, has been associated with causing tumors in animals. The research delved into the stimulation of cell proliferation and DNA damage caused by nitrofurazone, providing insights into its potential role in tumor initiation and progression. This study contributed to a better understanding of the drug's mechanism of action and its implications in carcinogenesis (Hiraku et al., 2004).
Nitrofurazone and Drug Photodegradation
The photodegradation process of nitrofurazone was also a subject of scientific investigation. A study applied a novel chemometric technique to describe the kinetic model of nitrofurazone photodegradation, providing valuable data on the stability and behavior of the drug under light exposure. This research is crucial for understanding the drug's stability and its implications for storage and use in medical applications (De Luca et al., 2010).
Nitrofurazone and Antibacterial Applications
Nitrofurazone has been extensively studied for its antibacterial properties. A study on the cathodic stripping voltammetric behavior of nitrofurazone provided insights into its determination in pharmaceutical dosage forms, urine, and serum, highlighting its widespread use and the necessity for accurate monitoring methods. This research is fundamental in ensuring the proper usage and monitoring of nitrofurazone in clinical settings (Khodari et al., 1999).
properties
IUPAC Name |
2-chloro-1-(5-nitrofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4/c7-3-4(9)5-1-2-6(12-5)8(10)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJAAEADFORVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204358 | |
Record name | Nifurmerone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifurmerone | |
CAS RN |
5579-95-3 | |
Record name | Nifurmerone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NIFURMERONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nifurmerone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFURMERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57Y390K2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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